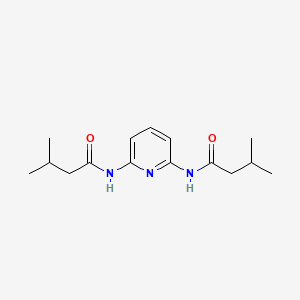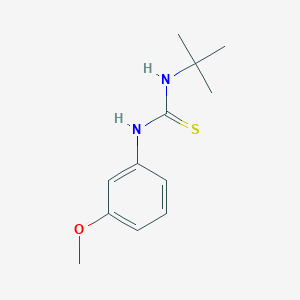
N-(1,3-benzodioxol-5-ylmethyl)-3-cyclopentylpropanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1,3-benzodioxol-5-ylmethyl)-3-cyclopentylpropanamide, also known as BRL-15572, is a chemical compound that belongs to the family of amides. It has been extensively studied in the field of neuroscience due to its potential therapeutic effects on various neurological disorders.
作用机制
N-(1,3-benzodioxol-5-ylmethyl)-3-cyclopentylpropanamide selectively inhibits the activity of PDE10A, which is responsible for the hydrolysis of cAMP and cGMP. By inhibiting PDE10A, N-(1,3-benzodioxol-5-ylmethyl)-3-cyclopentylpropanamide increases the levels of cAMP and cGMP, which in turn activate protein kinase A (PKA) and protein kinase G (PKG), respectively. PKA and PKG are involved in the regulation of various neuronal processes, including neurotransmitter release, synaptic plasticity, and gene expression.
Biochemical and Physiological Effects:
N-(1,3-benzodioxol-5-ylmethyl)-3-cyclopentylpropanamide has been shown to have various biochemical and physiological effects on the brain. It increases the levels of cAMP and cGMP, which in turn activate PKA and PKG, respectively. PKA and PKG are involved in the regulation of various neuronal processes, including neurotransmitter release, synaptic plasticity, and gene expression. N-(1,3-benzodioxol-5-ylmethyl)-3-cyclopentylpropanamide has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that plays a key role in the growth and survival of neurons.
实验室实验的优点和局限性
N-(1,3-benzodioxol-5-ylmethyl)-3-cyclopentylpropanamide has several advantages for lab experiments, including its high selectivity for PDE10A and its ability to cross the blood-brain barrier. However, it also has some limitations, including its relatively short half-life and its potential off-target effects on other PDE enzymes.
未来方向
There are several future directions for the study of N-(1,3-benzodioxol-5-ylmethyl)-3-cyclopentylpropanamide. One potential area of research is the development of more potent and selective PDE10A inhibitors based on the structure of N-(1,3-benzodioxol-5-ylmethyl)-3-cyclopentylpropanamide. Another area of research is the investigation of the therapeutic potential of N-(1,3-benzodioxol-5-ylmethyl)-3-cyclopentylpropanamide for various neurological disorders, including Parkinson's disease and Huntington's disease. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the effects of N-(1,3-benzodioxol-5-ylmethyl)-3-cyclopentylpropanamide on neuronal signaling and synaptic plasticity.
合成方法
N-(1,3-benzodioxol-5-ylmethyl)-3-cyclopentylpropanamide can be synthesized through a multi-step process, which involves the reaction of 3-cyclopentylpropanoic acid with 1,3-benzodioxole-5-carboxaldehyde in the presence of a reducing agent. The resulting intermediate is then treated with N,N-dimethylformamide and triethylamine to yield the final product.
科学研究应用
N-(1,3-benzodioxol-5-ylmethyl)-3-cyclopentylpropanamide has been extensively studied for its potential therapeutic effects on various neurological disorders, including anxiety, depression, and schizophrenia. It has been shown to selectively inhibit the activity of the phosphodiesterase 10A (PDE10A) enzyme, which is highly expressed in the striatum and cortex regions of the brain. By inhibiting PDE10A, N-(1,3-benzodioxol-5-ylmethyl)-3-cyclopentylpropanamide increases the levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are important second messengers involved in neuronal signaling.
属性
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-3-cyclopentylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO3/c18-16(8-6-12-3-1-2-4-12)17-10-13-5-7-14-15(9-13)20-11-19-14/h5,7,9,12H,1-4,6,8,10-11H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNCCGFBZAVXTAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CCC(=O)NCC2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3-benzodioxol-5-ylmethyl)-3-cyclopentylpropanamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2-(2,4-dichlorophenyl)-N'-[(4-methylbenzoyl)oxy]ethanimidamide](/img/structure/B5878847.png)

![N'-{[(4-chlorophenyl)sulfonyl]oxy}-4-nitrobenzenecarboximidamide](/img/structure/B5878865.png)
![3-[(4-phenoxybenzoyl)amino]benzoic acid](/img/structure/B5878871.png)
![methyl (4-{[(cyclohexylamino)carbonothioyl]amino}phenyl)acetate](/img/structure/B5878874.png)
![methyl 4-({[4-(methylthio)phenyl]sulfonyl}amino)benzoate](/img/structure/B5878882.png)


![4-methyl-N'-[(2,4,5-trimethoxybenzoyl)oxy]benzenecarboximidamide](/img/structure/B5878920.png)
![1-[2,4-bis(methylsulfonyl)phenyl]piperidine](/img/structure/B5878927.png)